3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate
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Overview
Description
3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate is a useful research compound. Its molecular formula is C10H7F3N2O3 and its molecular weight is 260.172. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Crystallography
3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate and its derivatives have been studied extensively for their molecular structures and crystallography. The compound, along with its various derivatives, exhibits a planar molecular structure, often forming dihedral angles with attached benzene rings. This characteristic plays a crucial role in the formation of intermolecular hydrogen bonds, contributing to the stability of its crystal structure. These properties are crucial for understanding the compound's interactions in different states and can be instrumental in fields like material sciences and pharmacology. For example, the title compound's asymmetric unit consists of four crystallographically independent molecules, with the 1,2,3-oxadiazole rings forming distinct dihedral angles with their attached benzene rings. These structures are stabilized through intermolecular hydrogen bonds, forming sheets parallel to specific planes within the crystal structure (Fun et al., 2011).
Luminescence and Fluorescence
The compound's derivatives exhibit luminescence and fluorescence properties, making them potential candidates for use in optical materials and sensors. For instance, 5-aryl-3-methyl-1,2,4-oxadiazoles and their chelate complexes with metals like Zinc(II) and Copper(II) have been synthesized, showing emission maxima ranging from λ = 332 to 490 nm. These compounds' high luminescence quantum yield makes them interesting for applications in light-emitting devices and fluorescence-based sensors (Mikhailov et al., 2016).
Corrosion Inhibition
One of the derivative compounds, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrates excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media, with efficiencies exceeding 96.19%. This indicates the potential of these compounds in industrial applications, particularly in protecting metal surfaces from corrosion, thereby extending the lifespan and reliability of machinery and infrastructure (Bouklah et al., 2006).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group often interact with various enzymes and receptors in the body due to the unique properties of the trifluoromethyl group .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. Trifluoromethylated compounds often work by binding to their target and modulating its activity .
Biochemical Pathways
Trifluoromethylated compounds can participate in a variety of biochemical reactions, depending on their specific structure and target .
Pharmacokinetics
The presence of a trifluoromethyl group can often enhance the metabolic stability of a compound .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate involves the reaction of 4-methoxybenzohydrazide with trifluoroacetic anhydride to form 3-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2,3-oxadiazol-3-ium-5-olate, which is then treated with sodium hydroxide to obtain the final product.", "Starting Materials": ["4-methoxybenzohydrazide", "trifluoroacetic anhydride", "sodium hydroxide"], "Reaction": ["Step 1: React 4-methoxybenzohydrazide with trifluoroacetic anhydride in the presence of a catalyst to form 3-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2,3-oxadiazol-3-ium-5-olate.", "Step 2: Treat the intermediate product with sodium hydroxide to obtain the final product, 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate."] } | |
CAS No. |
1429485-53-9 |
Molecular Formula |
C10H7F3N2O3 |
Molecular Weight |
260.172 |
IUPAC Name |
3-(4-methoxyphenyl)-4-(trifluoromethyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-7-4-2-6(3-5-7)15-8(10(11,12)13)9(16)18-14-15/h2-5H,1H3 |
InChI Key |
KFMLXTCNLMVPRF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)[N+]2=NOC(=C2C(F)(F)F)[O-] |
solubility |
not available |
Origin of Product |
United States |
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